molecular formula C14H19NO3 B13704082 Tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate

Tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate

Cat. No.: B13704082
M. Wt: 249.30 g/mol
InChI Key: NMZJWPNUTNVBGB-UHFFFAOYSA-N
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Description

Tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate is a chemical compound with the molecular formula C14H19NO2. It is a derivative of pyridine and is used in various chemical reactions and research applications. This compound is known for its unique structure, which includes a tert-butyl group, a pyridinylmethyl group, and an allyl carbonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate typically involves the reaction of pyridin-4-ylmethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of active intermediates. Additionally, it can bind to specific receptors, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4-methylpyridin-2-yl)carbamate
  • Tert-butyl (2-(pyridin-3-ylmethyl)allyl) carbonate
  • Tert-butyl (2-(pyridin-2-ylmethyl)allyl) carbonate

Uniqueness

Tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl 2-(pyridin-4-ylmethyl)prop-2-enyl carbonate

InChI

InChI=1S/C14H19NO3/c1-11(9-12-5-7-15-8-6-12)10-17-13(16)18-14(2,3)4/h5-8H,1,9-10H2,2-4H3

InChI Key

NMZJWPNUTNVBGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OCC(=C)CC1=CC=NC=C1

Origin of Product

United States

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